4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a naphtho[1,8-CD]isothiazole moiety with a triazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Naphtho[1,8-CD]isothiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the naphtho[1,8-CD]isothiazole core. Common reagents include sulfur and oxidizing agents like hydrogen peroxide.
Attachment of the Triazine Ring: The triazine ring is introduced through nucleophilic substitution reactions, often using cyanuric chloride as a starting material.
Introduction of the Piperidinyl Group: The piperidinyl group is typically added via nucleophilic substitution, using piperidine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the naphtho[1,8-CD]isothiazole moiety.
Reduction: Reduction reactions can target the triazine ring or the naphtho[1,8-CD]isothiazole moiety, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The naphtho[1,8-CD]isothiazole moiety might interact with hydrophobic pockets in proteins, while the triazine ring could form hydrogen bonds or electrostatic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-morpholinyl)-1,3,5-triazin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine lies in its combination of the naphtho[1,8-CD]isothiazole and triazine moieties with a piperidine ring. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N6O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H20N6O2S/c20-18-21-16(22-19(23-18)24-10-2-1-3-11-24)12-25-14-8-4-6-13-7-5-9-15(17(13)14)28(25,26)27/h4-9H,1-3,10-12H2,(H2,20,21,22,23) |
InChI Key |
ASQYICDPMMOWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O |
Origin of Product |
United States |
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